N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a complex organic compound that features a benzimidazole moiety and an indole ring. These structures are known for their significant pharmacological activities and are often found in various biologically active molecules.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)indole-6-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-13-12-25-11-9-15-6-7-16(14-19(15)25)21(26)22-10-8-20-23-17-4-2-3-5-18(17)24-20/h2-7,9,11,14H,8,10,12-13H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
GRTLEQUMQNYUGE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing benzimidazole and indole moieties. N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide has been evaluated for its ability to inhibit tumor cell proliferation. For instance, derivatives of benzimidazole have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties due to its structural similarities with known anticancer agents .
1.2 Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. Research indicates that benzimidazole derivatives can modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6. These findings support the hypothesis that this compound could serve as an effective anti-inflammatory agent .
Mechanistic Insights
2.1 Molecular Interactions
Understanding the molecular interactions of this compound is crucial for elucidating its pharmacological effects. Computational studies have shown that this compound can interact with various biological targets through hydrogen bonding and hydrophobic interactions, which may enhance its bioactivity .
2.2 Structure-Activity Relationship (SAR) Studies
SAR studies are vital for optimizing the efficacy of compounds like this compound. Researchers have identified key structural features that contribute to its biological activity, such as the presence of specific substituents on the indole and benzimidazole rings that can enhance binding affinity to target proteins involved in cancer progression and inflammation .
Synthesis and Green Chemistry
3.1 Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including multi-step reactions that incorporate green chemistry principles. Recent advancements in eco-friendly synthesis techniques have been reported, emphasizing the use of renewable resources and minimizing hazardous waste during the production process .
3.2 Green Synthesis Techniques
Utilizing catalysts and solvent-free conditions has been explored in synthesizing benzimidazole derivatives, which may also apply to this compound. These methods not only improve yield but also reduce environmental impact, aligning with modern sustainable practices in pharmaceutical development .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Indole derivatives: Widely studied for their biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide is unique due to its combined benzimidazole and indole structures, which provide a broad spectrum of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a benzimidazole moiety, which is known for its diverse pharmacological properties.
Antiviral Activity
Research indicates that compounds with a benzimidazole core exhibit significant antiviral properties. Specifically, derivatives have shown inhibitory effects against the helicase activity of viruses such as Hepatitis C Virus (HCV) and West Nile Virus (WNV). The mechanism typically involves the inhibition of viral replication by interfering with viral helicase enzymes, which are crucial for unwinding viral RNA during replication .
Anti-inflammatory Effects
Benzimidazole derivatives are also recognized for their anti-inflammatory properties. They interact with various receptors and enzymes involved in inflammatory pathways. For instance, certain benzimidazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
Efficacy Studies
A series of studies have evaluated the biological activity of this compound. Key findings include:
- Inhibition of HCV Helicase : The compound demonstrated an IC50 value in the low micromolar range against HCV helicase, indicating promising antiviral potential.
- Cytotoxicity : In vitro cytotoxicity assays showed that the compound exhibited low toxicity in human cell lines (e.g., Vero and HeLa cells), suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on their structural features. Key observations include:
- Substituent Influence : The presence of specific substituents on the benzimidazole ring significantly affects both antiviral and anti-inflammatory activities. For example, methoxy and ethyl groups enhance potency against COX enzymes while maintaining low cytotoxicity .
| Substituent | Biological Activity | IC50 Value |
|---|---|---|
| Methoxy | Anti-inflammatory | 0.72 µM |
| Ethyl | HCV helicase inhibitor | ~6.5 µM |
Study 1: Antiviral Activity
In a study evaluating various benzimidazole derivatives against HCV, this compound was found to be one of the most effective compounds tested, with significant inhibition observed at concentrations lower than 10 µM.
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound revealed that it effectively reduced IL-2 production in lymphocytes at nanomolar concentrations, highlighting its potential as a therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
